molecular formula C38H52N6O7 B601526 Atazanavir S,S,S,R-diastereomer CAS No. 1332981-16-4

Atazanavir S,S,S,R-diastereomer

Cat. No. B601526
M. Wt: 704.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Atazanavir S,S,S,R-diastereomer is a variant of Atazanavir, an antiretroviral drug used in the treatment of HIV . It has a molecular formula of C38H52N6O7 and a molecular weight of 704.8555 . It is also known as an impurity of Atazanavir .


Molecular Structure Analysis

The molecular structure of Atazanavir S,S,S,R-diastereomer is characterized by its molecular formula C38H52N6O7 . The specific arrangement of atoms and functional groups within the molecule contributes to its unique chemical properties and biological activity .


Chemical Reactions Analysis

Atazanavir, the parent compound of Atazanavir S,S,S,R-diastereomer, is known to inhibit the activity of HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . The specific chemical reactions involving Atazanavir S,S,S,R-diastereomer are not detailed in the available resources.


Physical And Chemical Properties Analysis

Atazanavir S,S,S,R-diastereomer has a molecular weight of 704.86 g/mol and a molecular formula of C38H52N6O7 . Other physical and chemical properties such as density and pKa are predicted to be 1.178±0.06 g/cm3 and 11.11±0.46 respectively .

Scientific Research Applications

Cardiac Applications

  • Myocardial Infarction and Cardiac Fibrosis
    • Atazanavir has shown potential in attenuating myocardial infarction-induced cardiac fibrosis in rats. It was found to reduce neonatal rat cardiac fibroblast proliferation and block inflammatory cascades through an HMGB1/TLR 9 signaling pathway, suggesting a protective effect against cardiac remodeling (Zhang et al., 2018).

HIV Treatment

  • Role in HIV Therapy

    • While primarily known as an antiretroviral medication for HIV/AIDS, the research has focused on its pharmacokinetics and efficacy in various therapeutic regimens. It has been highlighted for its once-daily administration, tolerability, and role in simplification strategies in HIV therapy (Rivas et al., 2008); (Havlir & O'Marro, 2004); (Focà et al., 2012).
  • Comparative Efficacy in HIV-1 Infection

    • Studies comparing atazanavir with other protease inhibitors like lopinavir/ritonavir have shown comparable efficacy and tolerance, highlighting its potential as an effective component in antiretroviral therapy regimens (Croom et al., 2009); (Gatell et al., 2007).

Metabolic Profiling

  • Metabolism and Metabolite Identification
    • Research has been conducted to identify and profile circulating metabolites of atazanavir, which is crucial for understanding its effectiveness and potential interactions. This includes identification of various metabolites in plasma, contributing to the clinical pharmacological research of this antiretroviral agent (Heine et al., 2009).

Pharmacogenetics

  • UGT1A1 and Atazanavir Prescribing
    • Atazanavir's interaction with the UGT1A1 gene and its role in the management of HIV infection, including the risk of hyperbilirubinemia, has been explored. This sheds light on the importance of pharmacogenetics in atazanavir prescribing (Gammal et al., 2016).

Adverse Effects and Management

  • Nephrotoxicity and Kidney Injury

    • Studies have also focused on atazanavir's potential nephrotoxicity, including its association with kidney disease and the need for caution in prescribing to patients at risk of chronic kidney disease (Hara et al., 2015).
  • Cardiac Rhythm Disturbances

    • There is research investigating the effects of atazanavir on cardiac rhythm, particularly in HIV-infected patients, which is crucial for understanding its safety profile (Busti et al., 2006).

Safety And Hazards

Atazanavir, the parent compound, is used in the treatment of HIV-1 infection in adults, adolescents, and pediatric patients. It is generally well-tolerated, but like all medications, it can have side effects. The most common side effect reported is transient grade 3–4 hyperbilirubinemia . The safety profile of the specific Atazanavir S,S,S,R-diastereomer is not detailed in the available resources.

Future Directions

The use of Atazanavir and its diastereomers in the treatment of HIV continues to be an active area of research. Future directions may include further investigation into the safety and effectiveness of Atazanavir S,S,S,R-diastereomer, as well as its potential applications in the treatment of other diseases .

properties

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-RTNMLALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir S,S,S,R-diastereomer

CAS RN

1332981-16-4
Record name Atazanavir S,S,S,R-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR S,S,S,R-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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